4-O-Butanoyl-4'-demethylpodophyllotoxin
Beschreibung
Eigenschaften
CAS-Nummer |
153448-17-0 |
|---|---|
Molekularformel |
C25H26O9 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
[(5R,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] butanoate |
InChI |
InChI=1S/C25H26O9/c1-4-5-20(26)34-24-14-9-17-16(32-11-33-17)8-13(14)21(22-15(24)10-31-25(22)28)12-6-18(29-2)23(27)19(7-12)30-3/h6-9,15,21-22,24,27H,4-5,10-11H2,1-3H3/t15-,21+,22-,24-/m0/s1 |
InChI-Schlüssel |
IZICVMOVTLJVDP-ANCALKEFSA-N |
SMILES |
CCCC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Isomerische SMILES |
CCCC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Kanonische SMILES |
CCCC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Synonyme |
4-O-butanoyl-4'-demethylpodophyllotoxin BN 58705 BN-58705 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Synthesis of 4-O-Butanoyl-4'-demethylpodophyllotoxin
The synthesis of this compound typically involves modifications to the core podophyllotoxin structure to enhance its solubility and bioactivity. Various synthetic strategies have been explored, including:
- Acylation Reactions: The introduction of butanoyl groups has been shown to improve the pharmacokinetic properties of podophyllotoxin derivatives.
- Click Chemistry: This method has been employed to create conjugates that link sugars or other bioactive molecules to the podophyllotoxin scaffold, enhancing its selectivity and uptake by cancer cells .
The biological activity of this compound is primarily characterized by its cytotoxic effects against various cancer cell lines. Research indicates that this compound exhibits potent anticancer activity, with IC50 values significantly lower than those of traditional chemotherapeutics such as etoposide and cisplatin.
Table 1: Cytotoxicity Data of this compound
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.49 - 6.70 | HL-60 (Leukemia) |
| SMMC-7721 (Hepatoma) | ||
| A-549 (Lung Cancer) | ||
| MCF-7 (Breast Cancer) | ||
| SW480 (Colon Cancer) | ||
| Etoposide | 0.31 - 32.82 | Control |
| Cisplatin | 1.17 - 15.86 | Control |
Structure-Activity Relationship (SAR)
Studies have revealed that modifications at specific positions on the podophyllotoxin scaffold can significantly influence its anticancer potency. The following factors are critical:
- Acyl Substitution: The presence of a butanoyl group at the 4-O position enhances solubility and cellular uptake.
- Sugar Conjugation: Linking sugars such as glucose via a triazole ring has been shown to improve selectivity for cancer cells expressing glucose transporters .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Butanoyl Group | Increases solubility and potency |
| Glycosylation | Enhances selectivity via GLUT uptake |
| Position of Substitution | Critical for maintaining topoisomerase inhibition |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Antitumor Activity: A recent study demonstrated that this compound showed remarkable cytotoxicity against various human cancer cell lines, outperforming established chemotherapeutics like etoposide .
- Combination Therapy Research: Research has indicated that combining this compound with other agents may lead to synergistic effects, enhancing overall therapeutic efficacy against resistant cancer types .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
2.2.1 Cytotoxicity and Antitumor Efficacy
- DPPT shows superior in vivo efficacy in TNBC models, reducing tumor size by >50% .
2.2.2 Mechanism of Action
- BDPT : Combines microtubule disruption (inherited from podophyllotoxin) with selective cytokine inhibition .
- DPPT : Primarily acts via microtubule depolymerization, similar to podophyllotoxin, but with reduced toxicity .
- Etoposide: Targets topoisomerase II, causing DNA breaks, but lacks immunomodulatory effects .
Pharmacokinetic and Physicochemical Properties
| Compound | Solubility (LogP) | Stability | Bioavailability | References |
|---|---|---|---|---|
| BDPT | 2.8 (predicted) | Stable in plasma | Not reported | |
| DPPT | 1.9 | Sensitive to oxidation | Moderate | |
| Compound 41 | -0.5 | High aqueous stability | Low |
- Key Insights :
Clinical and Industrial Relevance
- BDPT: Potential as a dual-action agent for cancers with inflammatory microenvironments (e.g., TNBC) .
Vorbereitungsmethoden
Reaction Mechanism and Conditions
The demethylation proceeds via acid-catalyzed cleavage of the 4'-methoxy group. MSA acts as both a solvent and catalyst, while D,L-methionine serves as a scavenger for methyl groups, preventing re-methylation. Key parameters include:
Purification of DMEP
Crude DMEP is purified via:
Table 1. Comparative Demethylation Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| HBr (gaseous) | HBr, CH₂Cl₂ | 54 | 65 | |
| MSA/D,L-methionine | MSA, D,L-methionine, H₂O | 98 | 79 | |
| Formic Acid/MSA | Formic acid, MSA | 88 | 72 |
The introduction of a butanoyl group at the 4-O position of DMEP is achieved through esterification. While specific protocols for BDPT are not detailed in the provided sources, analogous reactions from PMC7857870 and US6008382A inform the likely procedure.
Esterification Strategy
Workup and Isolation
Table 2. Hypothetical Butanoylation Parameters (Inferred)
| Parameter | Value | Reference |
|---|---|---|
| Reagent | Butanoyl chloride | |
| Solvent | CH₂Cl₂ | |
| Temperature | 0°C → 25°C | |
| Reaction Time | 4 hours | |
| Yield (Expected) | 70–85% |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Challenges and Optimization Opportunities
-
Demethylation Scalability : MSA-based methods are scalable but require corrosion-resistant equipment.
-
Butanoylation Efficiency : Side reactions (e.g., epimerization) may occur; rigorous temperature control is critical.
-
Purification Costs : Chromatography remains costly for industrial-scale production .
Q & A
Q. What methodologies are recommended for the extraction and structural identification of 4'-demethylpodophyllotoxin and its derivatives from natural sources?
To isolate 4'-demethylpodophyllotoxin, researchers typically use chromatographic techniques such as column chromatography or HPLC, followed by structural elucidation via ESI-MS (electrospray ionization mass spectrometry) and NMR spectroscopy. For example, ESI-MS in negative ion mode (m/z 399.1099) confirms the molecular formula (C21H20O8) of 4'-demethylpodophyllotoxin . UPLC-DAD-ESI-MS/MS is also employed for phytochemical profiling of lignans in plant extracts, enabling differentiation between structurally similar compounds like podophyllotoxin and its demethylated analogs .
Q. How should 4'-demethylpodophyllotoxin be handled and prepared for in vitro cytotoxicity assays?
The compound is supplied as a solid and requires dissolution in inert organic solvents such as DMSO or dimethylformamide (DMF). Stock solutions (2–3 mg/mL) should be purged with inert gas to prevent oxidation. Prior to cell-based assays, serial dilutions in culture media are recommended to avoid solvent toxicity. Solubility and stability data should be validated via HPLC .
Q. What cell-based models are suitable for initial cytotoxicity screening of 4'-demethylpodophyllotoxin analogs?
Triple-negative breast cancer (TNBC) cell lines (e.g., HCC1806, MDA-MB-468) are commonly used due to their sensitivity to microtubule-targeting agents. Dose-response curves (0.1–10 µM) with 48–72 hr exposure times, coupled with MTT or ATP-based viability assays, provide robust IC50 values. Transcriptomic analysis of treated cells can identify pathways affected, such as mitotic spindle assembly or cytokine signaling .
Advanced Research Questions
Q. How can researchers confirm the mechanism of action of 4'-demethylpodophyllotoxin in disrupting microtubule dynamics?
Transcriptomic profiling (RNA-Seq) of treated TNBC cells reveals downregulation of microtubule-associated genes (e.g., AHCYL1, SPG21) and pathways like mitotic phase transition . Complementary techniques include:
Q. What synthetic strategies improve the pharmacological profile of 4'-demethylpodophyllotoxin derivatives?
Key modifications include:
- 4β-Anilino substitutions to enhance cytotoxicity and reduce toxicity, as seen in analogs with IC50 values <50 nM in leukemia models .
- Fluorination at C-2 to improve metabolic stability, achieved via electrophilic fluorination .
- Prodrug development via glycosylation or acetal formation to enhance solubility and bioavailability .
Q. How should in vivo efficacy studies be designed to evaluate 4'-demethylpodophyllotoxin in xenograft models?
- Use immunodeficient mice implanted with TNBC cells (e.g., HCC1806 xenografts).
- Administer compound intravenously or intraperitoneally (e.g., 5–10 mg/kg, 3× weekly) for 4–6 weeks.
- Monitor tumor volume via calipers and validate efficacy with excised tumor weights. Include vehicle controls and body weight tracking to assess toxicity .
Q. How can researchers address discrepancies in cytotoxicity data across different studies?
Variability may arise from:
Q. What strategies mitigate drug resistance in 4'-demethylpodophyllotoxin analogs?
- Develop multitargeting analogs (e.g., dual tubulin/DNA topoisomerase inhibitors ).
- Combine with P-glycoprotein inhibitors to overcome efflux-mediated resistance.
- Use nanoparticle formulations to enhance tumor penetration and reduce systemic toxicity .
Methodological Notes
- Structural Analysis : Always cross-validate ESI-MS and NMR data with literature references (e.g., C21H20O8 for 4'-demethylpodophyllotoxin ).
- In Vivo Protocols : Adhere to ethical guidelines for tumor burden endpoints (e.g., ≤1.5 cm³ in mice).
- Data Reproducibility : Share raw RNA-Seq data via public repositories (e.g., GEO) for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
